molecular formula C17H17ClN2O4S B11239614 N-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11239614
M. Wt: 380.8 g/mol
InChI Key: QXLQBPZIDYKPNP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group, a methanesulfonyl group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoxazines, and various carboxamide derivatives .

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-Chloro-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(5-Chloro-2-methylphenyl)phthalamic acid

Uniqueness

N-(5-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and its benzoxazine ring structure.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O4S/c1-11-7-8-12(18)9-13(11)19-17(21)16-10-20(25(2,22)23)14-5-3-4-6-15(14)24-16/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

QXLQBPZIDYKPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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